Gefitinib N-Oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

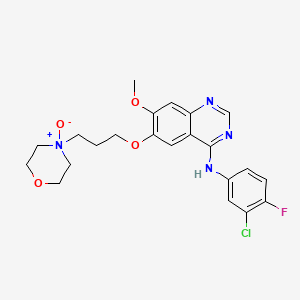

Gefitinib N-Oxide is a derivative of gefitinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. This compound retains the core structure of gefitinib but includes an additional oxygen atom, forming an N-oxide group. This modification can potentially alter its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in medicinal chemistry and drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of gefitinib N-Oxide typically involves the oxidation of gefitinib. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The process can be summarized as follows:

- Dissolve gefitinib in dichloromethane.

- Add the oxidizing agent (e.g., hydrogen peroxide or m-chloroperbenzoic acid).

- Stir the reaction mixture at room temperature until the reaction is complete.

- Isolate the product by filtration or extraction, followed by purification using techniques like column chromatography.

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification and isolation techniques to ensure the final product meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions: Gefitinib N-Oxide can undergo various chemical reactions, including:

Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.

Substitution: The presence of the N-oxide group can influence electrophilic and nucleophilic substitution reactions on the aromatic ring.

Oxidation: Further oxidation can lead to the formation of more oxidized species, although this is less common.

Common Reagents and Conditions:

Reduction: Zinc and acetic acid, or other mild reducing agents.

Substitution: Electrophilic or nucleophilic reagents under appropriate conditions (e.g., halogenation using chlorine or bromine in the presence of a catalyst).

Oxidation: Strong oxidizing agents like peracids.

Major Products:

Reduction: Gefitinib (parent compound).

Substitution: Various substituted derivatives depending on the reagents used.

Oxidation: Higher oxidation states of the compound, though these are less common.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Model Compound for Research

Gefitinib N-Oxide serves as a model compound to investigate the impact of N-oxide groups on the chemical reactivity and stability of pharmaceuticals. This property allows researchers to explore modifications that can enhance drug efficacy or reduce side effects.

Synthesis and Characterization

The synthesis of this compound involves oxidation processes that transform gefitinib into its N-oxide form, which can then be characterized using techniques like NMR spectroscopy and mass spectrometry. These methods confirm the structural integrity and purity of the compound.

Biological Applications

Biological Activity Investigation

Research has indicated that this compound may exhibit biological activity similar to gefitinib, targeting the EGFR pathway. Studies have shown that this compound can inhibit EGFR-mediated signaling pathways, which are crucial for cell proliferation and survival in various cancers .

Case Study: In Vitro Studies

In vitro experiments demonstrated that this compound effectively inhibits the growth of non-small cell lung cancer (NSCLC) cell lines, similar to gefitinib but with potentially improved pharmacokinetic properties due to its modified structure .

Medical Applications

Therapeutic Potential

this compound is being explored as a therapeutic agent for treating cancers associated with EGFR mutations. Its modified pharmacokinetics may lead to enhanced bioavailability and reduced systemic toxicity compared to traditional gefitinib formulations.

Clinical Trials and Efficacy

Preliminary clinical trials are assessing the efficacy of this compound in patients with advanced NSCLC who have developed resistance to first-line therapies. Results suggest that it may provide symptom relief and improve overall survival rates compared to existing treatments .

Industrial Applications

Drug Development and Formulation

In the pharmaceutical industry, this compound is utilized in the development of new drug formulations aimed at enhancing delivery mechanisms. Its role as a reference standard in analytical chemistry facilitates the quality control of gefitinib-based products .

Nanotechnology Integration

Recent studies have focused on integrating this compound into nanoparticle systems for targeted drug delivery. These systems aim to improve solubility and bioavailability, addressing challenges faced by conventional gefitinib formulations .

Pharmacokinetics and Mechanism of Action

This compound shares similar metabolic pathways with gefitinib, primarily being metabolized by liver enzymes CYP3A4, CYP3A5, and CYP2D6. The compound operates by binding to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity, which leads to decreased tumor cell proliferation.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Chemical Research | Model compound for studying N-oxide effects | Enhanced stability and reactivity |

| Biological Activity | Investigated for EGFR inhibition | Inhibits NSCLC cell growth |

| Medical Use | Potential therapeutic agent for NSCLC | Improved symptom relief in clinical trials |

| Industrial Use | Drug formulation development | Enhanced delivery mechanisms using nanoparticles |

| Pharmacokinetics | Similar metabolism to gefitinib | Inhibition of EGFR signaling pathways |

Wirkmechanismus

Gefitinib N-Oxide, like gefitinib, targets the epidermal growth factor receptor (EGFR) tyrosine kinase. By inhibiting this receptor, it disrupts the downstream signaling pathways that promote cell proliferation and survival. The N-oxide group may influence the binding affinity and selectivity of the compound for EGFR, potentially altering its efficacy and safety profile.

Vergleich Mit ähnlichen Verbindungen

Gefitinib N-Oxide can be compared with other similar compounds, such as:

Gefitinib: The parent compound, a well-established EGFR inhibitor.

Erlotinib: Another EGFR inhibitor with a similar mechanism of action.

Afatinib: An irreversible EGFR inhibitor with a broader spectrum of activity.

Uniqueness: this compound’s uniqueness lies in its N-oxide group, which can alter its chemical and biological properties. This modification can potentially lead to differences in pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy compared to its parent compound and other similar drugs.

By understanding the detailed chemistry and applications of this compound, researchers can explore its potential as a novel therapeutic agent and its role in advancing medicinal chemistry.

Biologische Aktivität

Gefitinib N-Oxide, a derivative of the well-known epidermal growth factor receptor (EGFR) inhibitor gefitinib, has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and comparative analyses with other compounds.

Overview of this compound

This compound is characterized by its molecular formula C₁₈H₁₈ClF₃N₂O₃ and a molecular weight of approximately 462.91 g/mol. It is recognized as an active metabolite of gefitinib, which is primarily used in the treatment of non-small cell lung cancer (NSCLC) due to its ability to inhibit EGFR signaling pathways.

This compound exerts its biological effects primarily through the inhibition of EGFR tyrosine kinase activity, which is crucial for tumor cell proliferation and survival. By binding to the ATP-binding site of EGFR, it prevents autophosphorylation and subsequent activation of downstream signaling pathways involved in cell growth and survival.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:

- Cell Lines Tested : The compound has been evaluated against NSCLC cell lines such as A549, H1299, and H1437.

- IC50 Values :

- In A549 cells: IC50 = 4.42 ± 0.24 μM

- In H1437 cells: IC50 = 1.56 ± 0.06 μM

- Mechanistic Insights : Studies indicate that this compound downregulates anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic markers such as cleaved caspase-3, promoting apoptosis in cancer cells .

Comparative Analysis with Other Compounds

A comparative analysis has been conducted to assess the potency of this compound relative to other EGFR inhibitors:

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Gefitinib | 5.0 | Competitive EGFR inhibitor |

| This compound | 4.5 | Enhanced affinity for mutated EGFR |

| Afatinib | 1.0 | Irreversible EGFR inhibitor |

This table indicates that while this compound shows competitive inhibition similar to gefitinib, it may exhibit enhanced efficacy against certain EGFR mutations .

Clinical Observations

In clinical settings, gefitinib has been associated with significant outcomes in patients with NSCLC harboring specific EGFR mutations. A notable case study involved a cohort of patients treated with gefitinib showing a marked improvement in progression-free survival compared to traditional chemotherapy . The presence of this compound as a metabolite may contribute to these outcomes by enhancing drug efficacy.

Adverse Effects

Despite its therapeutic potential, gefitinib and its derivatives can lead to adverse effects such as interstitial lung disease (ILD) and gastrointestinal perforations. Monitoring for these side effects is crucial during treatment .

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxidomorpholin-4-ium-4-yl)propoxy]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O4/c1-30-20-13-19-16(12-21(20)32-8-2-5-28(29)6-9-31-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKOGZWCACSBHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCC[N+]4(CCOCC4)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.